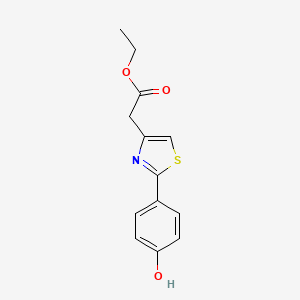

Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate (CAS: 886503-50-0) is a thiazole-derived compound with the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol . Its structure comprises a thiazole ring substituted at the 2-position with a 4-hydroxyphenyl group and at the 4-position with an ethyl acetate moiety. This compound is of interest in medicinal chemistry due to the thiazole core, a common pharmacophore in bioactive molecules, and the hydroxyphenyl group, which may confer antioxidant or receptor-targeting properties.

Properties

IUPAC Name |

ethyl 2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-2-17-12(16)7-10-8-18-13(14-10)9-3-5-11(15)6-4-9/h3-6,8,15H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXDZBDTCMSMMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428357 | |

| Record name | Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886503-50-0 | |

| Record name | Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate typically involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The hydroxyphenyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

The following analysis compares ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate with structurally analogous thiazole derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Key Observations :

- Polarity : The hydroxyl group in the target compound increases polarity compared to its methoxy and phenyl analogs, likely reducing logP (predicted ~2.5 vs. ~3.0 for methoxy analog) .

- Bioactivity : The benzisothiazolone derivative () exhibits antiviral activity (EC₅₀ = 2.68 µM), suggesting heterocyclic modifications significantly influence biological targeting .

Key Trends :

- Hydroxyl and methoxy groups enhance interactions with polar enzyme active sites (e.g., aromatase in ).

- Bulkier substituents (e.g., naphthalenyl in ) may improve binding affinity but reduce solubility.

Spectral and Analytical Data

Biological Activity

Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate is a thiazole-derived compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring substituted with a para-hydroxyphenyl group, linked to an ethyl acetate moiety. The synthesis typically involves various coupling strategies, allowing for the introduction of the thiazole and hydroxyl functionalities.

Synthesis Method:

- Starting Materials: Ethyl acetate, thiazole derivatives, and para-hydroxyphenyl compounds.

- Reactions: Common methods include Knoevenagel condensation and alkylation reactions.

Biological Activity Overview

The biological activities of this compound include antimicrobial, anticancer, anti-inflammatory, and potential neuroprotective effects. The presence of the thiazole ring is critical for these activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that compounds with thiazole moieties exhibit significant antimicrobial properties. In vitro studies indicate that this compound demonstrates effectiveness against several bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Bactericidal |

| Escherichia coli | 0.30 μg/mL | Bactericidal |

| Candida albicans | 0.20 μg/mL | Fungicidal |

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation, particularly against human cancer cell lines such as HeLa (cervical cancer). The structure-activity relationship (SAR) studies suggest that the para-hydroxy substitution enhances its anticancer efficacy.

| Cell Line | IC50 Value | Effect |

|---|---|---|

| HeLa | 15 μM | Significant inhibition |

| HepG2 | >50 μM | Minimal inhibition |

The biological activity of this compound is attributed to its ability to modulate key biochemical pathways:

- Enzyme Inhibition: The compound interacts with enzymes involved in cancer progression and microbial resistance.

- Cell Signaling Modulation: It influences cellular signaling pathways, which may lead to apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy: A study demonstrated that this compound exhibited strong bactericidal activity against multi-drug resistant Staphylococcus aureus strains, highlighting its potential as a therapeutic agent in treating resistant infections.

- Anticancer Potential: In a recent investigation, the compound was tested on various cancer cell lines, revealing an IC50 value of 15 μM against HeLa cells, indicating significant antiproliferative effects compared to controls.

Conclusion and Future Directions

This compound presents a compelling case for further research due to its diverse biological activities. Future studies should focus on:

- In vivo testing to assess therapeutic efficacy and safety profiles.

- Exploration of derivatives to enhance activity and reduce toxicity.

- Mechanistic studies to elucidate specific pathways affected by the compound.

Q & A

Basic Research Question

- Silica gel chromatography : Use gradient elution (hexane:ethyl acetate, 4:1 to 1:2) to separate ester derivatives from polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline products .

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for analytical-scale purity validation .

How does the electronic nature of substituents on the thiazole ring influence the reactivity of this compound?

Advanced Research Question

- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity at C-4 of the thiazole, enhancing nucleophilic substitution .

- Hydroxyphenyl groups : Participate in intramolecular H-bonding with the ester carbonyl, stabilizing intermediates but potentially reducing reactivity in cross-coupling reactions .

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to predict charge distribution and reactive sites .

What methodologies can elucidate the mechanism of action for thiazole-acetate derivatives in antimicrobial assays?

Advanced Research Question

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours .

- Membrane permeability assays : Use propidium iodide uptake to evaluate disruption of microbial cell walls.

- Enzyme inhibition studies : Target-specific assays (e.g., dihydrofolate reductase for antifolates) to identify molecular targets .

How can researchers address stability challenges during long-term storage of this compound?

Basic Research Question

- Lyophilization : Convert to a stable powder form under vacuum to prevent hydrolysis .

- Light-sensitive storage : Use amber vials at -20°C to avoid photodegradation of the thiazole ring.

- Stability-indicating assays : Monitor degradation via HPLC-UV at 254 nm for ester bond integrity .

What computational tools are recommended for predicting the pharmacokinetic properties of thiazole-acetate derivatives?

Advanced Research Question

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions .

- Molecular docking : AutoDock Vina for simulating interactions with biological targets (e.g., EGFR kinase for antitumor activity) .

How do structural modifications to the acetoxy group impact the bioactivity of this compound?

Advanced Research Question

- Ester-to-amide conversion : Enhances metabolic stability but may reduce cell permeability .

- Alkyl chain elongation : Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., tert-butoxycarbonyl) for controlled release .

What alternative synthetic routes exist for this compound to avoid hazardous reagents?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.